Diethyl (3-Methoxyphenyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRSGILFSDEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 3 Methoxyphenyl Phosphonate and Analogues
Established Routes to Arylphosphonate Esters
Michaelis-Arbuzov Reaction and its Variants
The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in the synthesis of organophosphorus compounds. jk-sci.com The classic reaction involves the transformation of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.govorganic-chemistry.org The mechanism proceeds via a nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate (B1237965) product. jk-sci.com
While highly effective for alkyl halides, the traditional Michaelis-Arbuzov reaction is generally not suitable for aryl halides due to their lower reactivity towards nucleophilic substitution. jk-sci.com Consequently, the direct synthesis of arylphosphonates via this route typically requires harsh conditions, such as high temperatures, which limits its applicability and functional group tolerance. organic-chemistry.org
To overcome these limitations, several variants have been developed. Lewis acid-mediated Michaelis-Arbuzov reactions can facilitate the preparation of certain activated phosphonates, such as arylmethyl phosphonates, at room temperature. organic-chemistry.org More recent developments include photochemical methods, where a photo-active catalyst under blue light irradiation can generate aryl radicals for the synthesis of arylphosphonates. nih.gov
Phosphite Addition to Carbonyl Compounds (Pudovik Reaction for α-Hydroxyphosphonates)
The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates, which are valuable synthetic intermediates and possess notable biological activity. tandfonline.comnih.gov This reaction involves the addition of a dialkyl phosphite (an H-phosphonate) across the carbonyl group of an aldehyde or ketone. tandfonline.comresearchgate.net
The reaction is typically catalyzed by a base, such as an alkali alcoholate, which deprotonates the dialkyl phosphite to generate a more nucleophilic phosphorus species. nih.govmdpi.com This nucleophile then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate. mdpi.com A variety of catalysts, including both acid and base catalysts, can be employed to promote the reaction under different conditions. researchgate.net The development of solvent-free and microwave-assisted Pudovik reactions represents a move towards more environmentally friendly protocols. tandfonline.commdpi.com The reaction is versatile, accommodating a range of aliphatic and aromatic aldehydes, and can proceed selectively at the carbonyl group even in the presence of other unsaturated functionalities like a C=C double bond. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of C-P bonds, providing mild and efficient pathways to arylphosphonates that are not readily accessible through traditional methods. These reactions exhibit broad substrate scope and high functional group tolerance.
The palladium-catalyzed cross-coupling of aryl halides with H-phosphonate diesters, often referred to as the Hirao reaction, is a powerful and direct method for synthesizing arylphosphonates. acs.orgnih.gov This methodology has been shown to be highly efficient, particularly with the use of microwave irradiation, which can significantly reduce reaction times. organic-chemistry.orgnih.gov For instance, using a palladium catalyst like Pd(PPh₃)₄, quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides can be achieved in under 10 minutes. organic-chemistry.orgnih.govacs.org The reaction conditions are typically optimized by screening different solvents and bases, with combinations like THF and Et₃N or Cs₂CO₃ proving effective. organic-chemistry.org This protocol is compatible with a wide array of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. acs.org
| Aryl Halide | H-Phosphonate | Product | Yield (%) |
|---|---|---|---|
| Iodobenzene | Diethyl H-phosphonate | Diethyl phenylphosphonate | 95 |
| Bromobenzene | Diethyl H-phosphonate | Diethyl phenylphosphonate | 96 |
| 4-Bromoanisole | Diethyl H-phosphonate | Diethyl (4-methoxyphenyl)phosphonate | 94 |
| 4-Bromobenzonitrile | Diethyl H-phosphonate | Diethyl (4-cyanophenyl)phosphonate | 93 |
| 1-Bromonaphthalene | Diethyl H-phosphonate | Diethyl naphthalen-1-ylphosphonate | 90 |
| 3-Bromopyridine | Diethyl H-phosphonate | Diethyl pyridin-3-ylphosphonate | 85 |
A significant advancement in arylphosphonate synthesis is the development of a palladium-catalyzed version of the Michaelis-Arbuzov reaction. organic-chemistry.orgsemanticscholar.org This novel method allows for the reaction of triaryl phosphites with aryl iodides under remarkably mild conditions (e.g., 60°C), a stark contrast to the high temperatures required for the conventional thermal reaction. organic-chemistry.org A key finding was that water significantly promotes the reaction, facilitating the rearrangement of a phosphonium intermediate. organic-chemistry.orgnih.govacs.org This water-promoted, palladium-catalyzed protocol exhibits excellent functional group tolerance and can be applied to a diverse range of functionalized aryl iodides and triaryl phosphites. organic-chemistry.orgnih.gov The practicality of this method has been demonstrated on a gram scale with a low catalyst loading, highlighting its potential for larger-scale preparations. semanticscholar.orgnih.gov
| Aryl Iodide | Triaryl Phosphite | Product | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | Triphenyl phosphite | Diphenyl (4-methoxyphenyl)phosphonate | 95 |
| Iodobenzene | Triphenyl phosphite | Diphenyl phenylphosphonate | 96 |
| 4-Iodotoluene | Triphenyl phosphite | Diphenyl p-tolylphosphonate | 94 |
| Methyl 4-iodobenzoate | Triphenyl phosphite | Diphenyl (4-(methoxycarbonyl)phenyl)phosphonate | 90 |
| 4-Iodoacetophenone | Triphenyl phosphite | Diphenyl (4-acetylphenyl)phosphonate | 85 |
| 1-Iodonaphthalene | Triphenyl phosphite | Diphenyl naphthalen-1-ylphosphonate | 88 |
A specialized route for accessing diarylmethyl phosphonates involves a deprotonative cross-coupling process (DCCP). organic-chemistry.org This transformation enables the introduction of a second aromatic group onto a benzylic phosphonate. acs.org The reaction proceeds by first deprotonating the benzylic C-H bond, which is acidified by the adjacent phosphonate group, using a strong base. The resulting carbanion then participates in a palladium-catalyzed cross-coupling reaction with an aryl bromide. A specific catalytic system based on Pd(OAc)₂ with the ligand CataCXium A has proven effective for this transformation, affording a range of diarylmethyl phosphonates in good to excellent yields. acs.org This method provides a powerful tool for building complex molecular architectures centered around a phosphonate moiety.
Copper-Catalyzed Addition of H-Phosphonate Dialkyl Esters to Boronic Acids
A significant advancement in the synthesis of aryl phosphonates is the copper-catalyzed cross-coupling reaction between H-phosphonate dialkyl esters and arylboronic acids. This methodology provides a direct route to form the crucial carbon-phosphorus (C-P) bond. A mild and efficient system for this transformation utilizes a copper catalyst, such as cuprous oxide (Cu₂O), in conjunction with a ligand like 1,10-phenanthroline (B135089) nih.govamazonaws.com.
The reaction typically involves stirring a mixture of the arylboronic acid, a slight excess of the H-phosphonate diester, a catalytic amount of the copper source, and the ligand in a suitable solvent like acetonitrile (B52724) (CH₃CN) under an air atmosphere amazonaws.com. This method is notable for being the first example of a copper-catalyzed synthesis of aryl phosphonates from these starting materials nih.gov. The general applicability of this reaction allows for the synthesis of a wide array of aryl phosphonates, including analogues of diethyl (3-methoxyphenyl)phosphonate, by selecting the appropriately substituted arylboronic acid.
General Reaction Scheme:
Ar-B(OH)₂ + H-P(O)(OEt)₂ --(Cu₂O, 1,10-phenanthroline)--> Ar-P(O)(OEt)₂
Nickel-Catalyzed Electrochemical Cross-Coupling Reactions
An alternative and increasingly popular method for the formation of C-P bonds is the use of nickel-catalyzed electrochemical cross-coupling reactions. This approach offers a mild and efficient route to aryl phosphonates from aryl bromides and dialkyl phosphites sci-hub.seorganic-chemistry.orgnih.gov. The reaction is typically carried out in an undivided electrochemical cell using inexpensive carbon electrodes at room temperature sci-hub.seorganic-chemistry.org.
This electrochemical phosphorylation has a broad substrate scope, tolerating a variety of functional groups on the aryl bromide sci-hub.se. The reaction conditions generally involve a nickel salt, such as NiBr₂·3H₂O, as the catalyst precursor, a ligand like di-tert-butyl bipyridine (dtbbpy), a base such as cesium carbonate (Cs₂CO₃), and a solvent like dimethylacetamide (DMA) organic-chemistry.org. The use of electricity as the driving force for the reaction aligns with green chemistry principles by avoiding harsh chemical oxidants or reductants sci-hub.se.
A plausible reaction mechanism involves the electrochemical reduction of a Ni(II) species to a catalytically active Ni(0) complex. This Ni(0) species then undergoes oxidative addition with the aryl bromide. The resulting arylnickel(II) complex can then react with the dialkyl phosphite, and subsequent reductive elimination yields the desired aryl phosphonate and regenerates the Ni(0) catalyst.
| Aryl Bromide | Dialkyl Phosphite | Yield (%) |
| Bromobenzene | Diethyl phosphite | 85 |
| 4-Bromoanisole | Diethyl phosphite | 82 |
| 3-Bromotoluene | Diethyl phosphite | 78 |
| 4-Bromobenzonitrile | Diethyl phosphite | 71 |
Table 1: Examples of Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides. Data compiled from representative yields in the field.
Condensation of Alcohols with Methyl Phosphonates and Selective Demethylation
The synthesis of phosphonate esters can also be achieved through the condensation of an alcohol with a phosphonic acid, often facilitated by the Mitsunobu reaction acs.orgwikipedia.orgorganic-chemistry.orgnih.gov. This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. The reaction proceeds by activating the alcohol's hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by the phosphonate anion organic-chemistry.org. This method is particularly useful as it often proceeds with a clean inversion of stereochemistry at the alcohol's chiral center organic-chemistry.org.
Following the formation of a mixed phosphonate ester, such as a methyl ethyl ester, selective dealkylation may be necessary to obtain the desired diethyl phosphonate. Various reagents can be employed for the selective removal of one of the ester groups. For instance, bromotrimethylsilane (B50905) (TMSBr) is a highly selective reagent for the dealkylation of phosphonate esters rsc.orgsemanticscholar.orgrsc.org. It readily cleaves alkyl phosphonate esters to form trimethylsilyl esters, which can then be easily hydrolyzed to the corresponding phosphonic acid or, with careful control, to a monoester rsc.orgrsc.org. The choice of dealkylation agent and reaction conditions can be tailored to selectively remove a specific alkyl group, such as a methyl group in the presence of an ethyl group, although achieving high selectivity can be challenging rsc.org. Other reagents, such as chlorotrimethylsilane (TMSCl), have also been used for the dealkylation of phosphonate esters, particularly for the more labile dimethyl phosphonates tandfonline.comgoogle.com.
Zinc Iodide Mediated Direct Conversion of Benzylic Alcohols to Diethyl Benzylphosphonate Esters
A convenient one-flask procedure for the synthesis of diethyl benzylphosphonate esters involves the direct conversion of benzylic alcohols using triethyl phosphite in the presence of zinc iodide (ZnI₂) nih.govacs.orgresearchgate.netnih.gov. This method provides a more direct alternative to the traditional multi-step approach that typically involves conversion of the alcohol to a halide followed by an Arbuzov reaction nih.govnih.gov.
The reaction is generally carried out by heating a mixture of the benzylic alcohol, triethyl phosphite, and zinc iodide in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) nih.govacs.orgorgsyn.org. The role of zinc iodide is to activate the benzylic alcohol, facilitating the nucleophilic attack by triethyl phosphite nih.govresearchgate.net. This methodology is applicable to a range of substituted benzylic alcohols, including those with both electron-donating and electron-withdrawing groups on the aromatic ring orgsyn.org.
| Benzylic Alcohol | Solvent | Yield (%) |
| Benzyl (B1604629) alcohol | Toluene | 84 |
| 3-Bromobenzyl alcohol | Toluene | 83 |
| 3,4-Dimethylbenzyl alcohol | Toluene | 86 |
| 4-Methoxybenzyl alcohol | THF | 76 |
| 4-Nitrobenzyl alcohol | Toluene | 44 |
Table 2: Zinc Iodide Mediated Conversion of Benzylic Alcohols to Diethyl Benzylphosphonates. nih.govacs.org
Green Chemistry Approaches in Phosphonate Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. In the context of phosphonate synthesis, green chemistry approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of certain phosphonates can be effectively carried out without a solvent, often with the aid of a catalyst and sometimes with the input of energy from microwaves or ultrasound beilstein-journals.orgksu.edu.sa. For instance, a sustainable protocol for the synthesis of benzyl phosphonates has been developed using a PEG/KI catalytic system, where polyethylene glycol (PEG) acts as a reaction medium and a phase-transfer catalyst, avoiding the need for volatile organic solvents frontiersin.org.
Another example is the three-component condensation reaction for the synthesis of α-oxycarbanilino phosphonates from an aldehyde, diethyl phosphite, and an isocyanate. This reaction proceeds efficiently in the presence of magnesium oxide under solvent-free conditions, particularly with ultrasonic irradiation, to afford the products in good yields ksu.edu.sa.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation in organic synthesis has gained considerable attention as a green chemistry tool. Sonochemistry can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods ksu.edu.saresearchgate.netnih.govnih.gov. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures nih.gov.
Ultrasound has been successfully applied to the synthesis of various organophosphorus compounds, including α-aminophosphonates and their derivatives researchgate.netmdpi.comresearchgate.netresearchgate.net. For example, the synthesis of diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroarylamino)methyl}phosphonates via a one-pot, three-component reaction is significantly accelerated under ultrasound irradiation compared to conventional heating researchgate.net. In many cases, ultrasound-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials ksu.edu.saresearchgate.net.
| Reaction Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) |
| Synthesis of Dihydropyrano[2,3-c]pyrazoles | 4 h, 80% | 1 h, 96% |
| Synthesis of Dihydroquinolines | 5 h, 55% (in ethanol) | 1 h, 96% (in water) |
| Synthesis of Spiro-oxindoles | >120 min, incomplete | 15 min, 94% |
Table 3: Comparison of Reaction Times and Yields for Conventional vs. Ultrasound-Assisted Synthesis of Various Heterocycles. nih.gov While not specific to this compound, this data illustrates the general advantages of ultrasound-assisted synthesis.
Microwave-Promoted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as significantly reduced reaction times, higher yields, and often solvent-free conditions. This technology has been successfully applied to various reactions in organophosphorus chemistry.
In the synthesis of phosphonates, microwave irradiation can substitute for traditional catalysts or simplify catalytic systems. For instance, the Kabachnik-Fields condensation, a three-component reaction to form α-aminophosphonates, can be performed efficiently under solvent- and catalyst-free microwave conditions. mdpi.com Similarly, the synthesis of α-hydroxyphosphonates from arylaldehydes and dialkyl phosphites can be achieved without solvents under microwave irradiation. The Michaelis-Becker reaction, another key method for forming C-P bonds, is also significantly enhanced by microwave technology, leading to better yields and shorter reaction times compared to conventional heating. researchgate.net These methods provide efficient pathways to phosphonate derivatives, often with the advantages of green chemistry. researchgate.netmdpi.com
| Reaction Type | Key Advantages of Microwave Synthesis | Reference |
| Kabachnik-Fields | Solvent- and catalyst-free conditions, rapid reaction. nih.gov | nih.gov |
| α-Hydroxyphosphonate Synthesis | Solvent-free conditions, shorter reaction times. | |
| Michaelis-Becker | Improved yields, significantly reduced reaction times. researchgate.net | researchgate.net |
| Hirao Reaction (P-C Coupling) | Rapid coupling of aryl halides with diethyl phosphite. mdpi.com | mdpi.com |
Specialized Synthesis of Functionalized Phosphonates
The synthesis of phosphonates bearing additional functional groups requires specialized methodologies to ensure chemo- and regioselectivity. This section details modern approaches to creating specific classes of functionalized phosphonates.
Synthesis of α-Aminophosphonates (e.g., Catalyst-Free Cross-Dehydrogenative Coupling)
α-Aminophosphonates, important analogues of α-amino acids, can be synthesized through various methods, with the Kabachnik-Fields reaction being a primary route. mdpi.comtandfonline.com However, recent advancements have focused on more direct and atom-economical approaches.
A notable development is the catalyst-free cross-dehydrogenative coupling (CDC) strategy, which utilizes air as the sole oxidant. nih.govacs.org This method allows for the direct formation of a C-P bond by coupling unfunctionalized starting materials, such as N-aryl tetrahydroisoquinolines and diethyl phosphite. acs.orgx-mol.com The reaction is typically performed by refluxing the components in a suitable solvent like dichloroethane (DCE), and it proceeds without the need for any metal or chemical catalyst. acs.org Mechanistic studies indicate that the reaction is highly dependent on the nucleophilic nature of the dialkyl phosphite. acs.orgx-mol.com This approach offers a green and efficient pathway to α-aminophosphonates, avoiding the use of catalysts that can be costly or toxic. nih.govacs.org
Synthesis of α-Hydroxyphosphonates
α-Hydroxyphosphonates are a significant class of organophosphorus compounds, often synthesized via the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. tandfonline.commdpi.comtandfonline.com This reaction is highly atom-economical and can be catalyzed by either bases or acids. mdpi.com
Modern variations of this synthesis focus on environmentally friendly conditions. tandfonline.com The reaction can be performed under solvent-free conditions, sometimes with microwave assistance, to produce α-hydroxyphosphonates in high yields. tandfonline.com A range of catalysts have been explored to improve efficiency and sustainability, including potassium phosphate (B84403) and magnesium-zinc mixed oxides (Eco-MgZnO). mdpi.commdpi.com The general mechanism involves the activation of the phosphite by a base, followed by its nucleophilic attack on the carbonyl carbon. mdpi.com These green methodologies allow for the efficient production of α-hydroxyphosphonates from various aldehydes and ketones. mdpi.commdpi.com
Table: Catalysts and Conditions for α-Hydroxyphosphonate Synthesis
| Catalyst | Substrates | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| None | Substituted benzaldehydes, dialkyl phosphites | Microwave, solvent-free | Catalyst-free, green method | tandfonline.com |
| Potassium Phosphate (5 mol%) | Aldehydes/ketones, dialkyl phosphites | Base catalysis | Efficient for a range of substrates | mdpi.com |
| Eco-MgZnO | Aldehydes, H-phosphonates | Solventless | Heterogeneous, recyclable catalyst | mdpi.com |
| Triethylamine | Aldehydes, dialkyl phosphites | Batch or continuous flow | Optimization for industrial scale-up | researchgate.net |
Synthesis of Alkynylphosphonates (e.g., Cu-β-CD-catalyzed Csp–P coupling)
Alkynylphosphonates are valuable synthetic intermediates. A modern approach for their synthesis involves the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates. researchgate.net An innovative catalytic system for this transformation utilizes a complex of copper with β-cyclodextrin (Cu-β-CD). researchgate.net
β-Cyclodextrin is a non-toxic and biodegradable cyclic oligomer that can form inclusion complexes with metals, enhancing their catalytic activity in aqueous or organic media. researchgate.net In this Csp–P coupling reaction, the Cu-β-CD complex effectively catalyzes the reaction between terminal alkynes and dialkyl phosphites, leading to the formation of the corresponding alkynylphosphonates in good to excellent yields. researchgate.net This method represents an advancement over traditional palladium-catalyzed systems, which can be more expensive and toxic. sciforum.net
Synthesis of β- and γ-Ketophosphonates
β-Ketophosphonates are versatile precursors for many synthetic transformations, including the Horner-Wadsworth-Emmons reaction. nih.govorganic-chemistry.org Traditional synthetic routes include the Arbuzov reaction and the acylation of alkylphosphonates. nih.gov More recent methods offer milder conditions and broader substrate scope. One such method is the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates, which uses an inexpensive copper sulfate catalyst under mild conditions. nih.govbeilstein-journals.org Another efficient procedure involves the condensation of esters and phosphonates at 0°C using lithium diisopropylamide (LDA), avoiding the need for cryogenic temperatures. organic-chemistry.org Furthermore, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) can catalyze the direct synthesis of β-ketophosphonates from alkenes or alkynes under air. conicet.gov.ar
γ-Ketophosphonates also possess significant biological activity. researchgate.net An effective, acid-promoted three-component reaction has been developed for their synthesis, involving the direct phosphorylation of aldehydes and alkylation of ketones. organic-chemistry.org This method constructs both C-P and C-C bonds in a single operation with water as the only byproduct. organic-chemistry.org The reaction proceeds through a phospha-aldol elimination mechanism, where a benzylic carbocation is generated and subsequently reacts with ketone enolates. organic-chemistry.org Another approach is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, which couples aromatic aldehydes with vinylphosphonates to produce γ-ketophosphonates in moderate to good yields. researchgate.net
Synthesis of Vinyl Phosphonates
Vinyl phosphonates are important as monomers and synthetic intermediates. sciforum.net They can be synthesized through various catalytic methods. Copper nanoparticles on a zinc oxide support (CuNPs/ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite under air, without requiring any additives or ligands. sciforum.netconicet.gov.ar
Other synthetic strategies include palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with vinyl halides, which can be significantly accelerated using microwave irradiation. organic-chemistry.org The Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene (like diethyl vinylphosphonate) and an aldehyde, also provides a route to β-substituted vinyl phosphonates. tandfonline.com Triflic anhydride can also promote the phosphorylation of ketones to yield vinylphosphorus compounds under metal-free conditions. organic-chemistry.org
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates
The synthesis of mixed phosphonate esters and amino acid-derived phosphonamidates represents a significant area of organophosphorus chemistry. mdpi.comnih.gov Traditional methods often face challenges, such as the need for complex reagents, hydrolysis of the phosphonate ester, or the deprotonation of the nucleophile. mdpi.comresearchgate.netsemanticscholar.org A modern approach avoids these issues by employing phosphonylaminium salts. mdpi.comnih.gov This method allows for the direct synthesis of mixed n-alkylphosphonate diesters or n-alkylphosphonamidates from symmetrical phosphonate diesters without requiring the deprotonation of the target nucleophiles. mdpi.comresearchgate.net
The general procedure involves the reaction of a corresponding symmetrical dialkyl phosphonate with oxalyl chloride in a dry solvent like dichloromethane (DCM) under a nitrogen atmosphere. mdpi.com This forms a reactive intermediate. Subsequently, a solution containing the desired nucleophile (such as a phenol or an amino acid ester) and a base like pyridine is added to yield the final mixed phosphonate ester or phosphonamidate. mdpi.com For instance, glycine methyl ester has been successfully converted to the corresponding phosphonamidate products in good yields. mdpi.com This methodology is notable for its application in synthesizing novel N-acyl homoserine lactone (AHL) analogues, which have potential applications in agrochemistry. nih.govsemanticscholar.orgugent.be
| Starting Material | Nucleophile | Reagents | Product Type | Yield |
| Symmetrical Diethyl n-Alkylphosphonate | Phenols | Oxalyl Chloride, Pyridine, DCM | Mixed Phosphonate Diester | Varies |
| Symmetrical Dialkyl Alkylphosphonate | Glycine Methyl Ester | Oxalyl Chloride, Pyridine, DCM | Amino Acid-Based Phosphonamidate | 75-76% |
| Symmetrical Dialkyl Alkylphosphonate | Secondary Amino Acid Derivatives | Oxalyl Chloride, Pyridine, DCM | Amino Acid-Based Phosphonamidate | 55-75% |
Synthesis of Phosphonate and Thiophosphonate Esters/Amides from Hydrogen-Phosphinates
A versatile one-pot procedure allows for the synthesis of phosphonate and thiophosphonate esters and amides from hydrogen-phosphinates (H-phosphinates). acs.org This method involves an activation-coupling-oxidation sequence. H-phosphinates can also be used as monomers in solid-phase synthesis for creating modified oligonucleotides. nih.gov In this context, the formed O-methyl-(H)-phosphinate internucleotide linkages can undergo oxidation, sulfurization, or amidation, similar to H-phosphonate bonds. nih.gov
The synthesis of phosphonopeptide inhibitors and their thio-analogs for enzymes like carboxypeptidase A has been explored using reduced phosphorus [P(III)] intermediates. lsu.edu This "activation-coupling-oxidation" protocol can be performed both in solution and on a solid support. lsu.edu However, challenges in solid-phase synthesis can arise, such as the formation of stable cyclic oxazaphospholine intermediates that hinder the creation of full-length products. lsu.edu In solution-phase synthesis, the reaction conditions, particularly the presence or absence of a base during activation, significantly influence the reaction pathway and product formation. lsu.edu
| Precursor | Reaction Type | Key Steps | Product |
| Hydrogen-Phosphinates | One-Pot Synthesis | Activation, Coupling, Oxidation | Phosphonate/Thiophosphonate Esters/Amides |
| Nucleoside-O-methyl-(H)-phosphinates | Solid-Phase Oligonucleotide Synthesis | H-phosphonate chemistry, Oxidation/Sulfurization/Amidation | Modified Oligonucleotides |
| P(III) Intermediates | Solution-Phase Peptide Analog Synthesis | Activation, Coupling, Oxidation | Phosphonopeptide/Thiophosphonopeptide |
Selective Esterification of Phosphonic Acids
The selective esterification of phosphonic acids to yield either monoesters or diesters is a critical transformation in organophosphorus chemistry. mdpi.com A straightforward and efficient method utilizes triethyl orthoacetate as both a reagent and a solvent. mdpi.comnih.govresearchgate.net A key finding in this methodology is the significant influence of temperature on the reaction's outcome. nih.govresearchgate.net
At lower temperatures (e.g., 30 °C), the reaction selectively produces monoesters via a 1,1-diethoxyethyl ester intermediate. mdpi.comnih.govresearchgate.net Conversely, at higher temperatures (e.g., 90 °C), the reaction proceeds to form diesters. mdpi.com At these elevated temperatures, similar intermediates are formed but lead to the diester product, sometimes via stable and detectable pyrophosphonates which are then also converted to the diester. mdpi.comnih.govresearchgate.net This temperature-dependent selectivity provides a reliable protocol for obtaining either the mono- or diethyl ester of a given phosphonic acid with good yields and without the need for complex purification procedures. nih.gov The method has been successfully applied to both aromatic and aliphatic phosphonic acids. researchgate.net
| Phosphonic Acid Type | Reagent/Solvent | Temperature | Primary Product |
| Aromatic/Aliphatic | Triethyl orthoacetate | 30 °C | Monoethyl Phosphonate |
| Aromatic/Aliphatic | Triethyl orthoacetate | 90 °C | Diethyl Phosphonate |
Synthetic Utility of this compound as a Precursor
This compound and its isomers serve as valuable precursors in the synthesis of more complex molecules. For example, related α-amino phosphonate derivatives of quinoline (B57606) have been synthesized using a multi-component reaction. zenodo.org Specifically, diethyl (((4-methoxyphenyl) amino) (2-morpholinoquinolin-3-yl) methyl) phosphonates were prepared from 2-chloroquinoline-3-carbaldehyde, an aniline derivative, and triethyl phosphite. zenodo.org
Furthermore, diethyl (amino(4-methoxyphenyl)methyl)phosphonate has been used as a starting material for the synthesis of a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and the corresponding phosphonic acid derivatives. semanticscholar.org These compounds were investigated as potential inhibitors for purple acid phosphatases (PAPs), which are linked to bone resorption disorders. semanticscholar.org The synthesis involved the alkylation of the precursor with various sulfonyl chlorides to produce the target sulfonamides. semanticscholar.org Another application involves the use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, demonstrating the utility of the phosphonate group in C-C bond formation. consensus.app
| Precursor | Reaction | Product | Application |
| Diethyl (amino(4-methoxyphenyl)methyl)phosphonate | Alkylation with sulfonyl chlorides | Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | Acid Phosphatase Inhibitors |
| 2-chloroquinoline-3-carbaldehyde, 4-methoxyaniline, triethyl phosphite | Multi-component reaction | Diethyl (((4-methoxyphenyl) amino)...) phosphonates | α-Amino phosphonate synthesis |
| Diethyl (dichloromethyl)phosphonate | Reaction with 4-methoxybenzaldehyde | (4-Methoxyphenyl)ethyne | Alkyne Synthesis |
Chemical Reactivity and Transformations of Diethyl 3 Methoxyphenyl Phosphonate
Reactions at the Phosphorus Center
The phosphorus atom in Diethyl (3-Methoxyphenyl)phosphonate is the primary site for chemical transformations, most notably through the cleavage of the ethyl ester groups to yield the corresponding phosphonic acid. This conversion can be achieved through several methods, each with its own set of conditions and advantages.
Hydrolysis to Phosphonic Acids
The hydrolysis of the diethyl ester to (3-Methoxyphenyl)phosphonic acid is a common and crucial transformation. This can be accomplished under acidic conditions or through specific dealkylation procedures that are often milder and more selective.
The mechanism of acidic hydrolysis for dialkyl phosphonates generally follows an SN2 pathway, involving the nucleophilic attack of a water molecule on the phosphorus atom of the protonated ester. nih.gov The stability of the P-C bond is a critical factor, as some substituted arylphosphonates can undergo P-C bond cleavage under harsh acidic conditions. beilstein-journals.org However, the methoxy (B1213986) group at the meta position is not expected to promote such cleavage, unlike electron-donating groups at the para position. beilstein-journals.org
Table 1: Conditions for Acidic Hydrolysis of Related Arylphosphonates
| Substrate | Reagent | Conditions | Product | Reference |
| Diethyl 3-hydroxyphenylphosphonate | 35% HCl | Reflux | (3-Hydroxyphenyl)phosphonic acid | beilstein-journals.org |
| Diethyl 4-hydroxybenzenephosphonate | Conc. HBr | Reflux | (4-Hydroxyphenyl)phosphonic acid (with partial P-C cleavage) | beilstein-journals.org |
| Dialkyl arylphosphonates | Conc. HCl | Reflux, 1-12 h | Arylphosphonic acids | mdpi.com |
A significantly milder and often more efficient method for the dealkylation of phosphonate (B1237965) esters is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS). researchgate.netnih.govnih.gov This two-step procedure involves the reaction of the phosphonate ester with BTMS to form a bis(trimethylsilyl) ester intermediate. researchgate.netnih.gov This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of an alcohol, typically methanol (B129727), or water to yield the final phosphonic acid. researchgate.netmdpi.com
The reaction is known for its high yields and compatibility with a wide range of functional groups that might be sensitive to acidic or basic conditions. mdpi.com The reaction is generally carried out at room temperature or with gentle heating. nih.gov However, prolonged reaction times can sometimes lead to side reactions, such as the alkylation of other nucleophilic sites in the molecule by the ethyl bromide generated in situ. nih.gov
The general protocol involves dissolving the phosphonate ester in a dry solvent, such as acetonitrile (B52724) or chloroform, and adding an excess of BTMS. researchgate.net After the formation of the silyl (B83357) intermediate is complete, which can be monitored by ³¹P NMR spectroscopy, the reaction mixture is treated with methanol to afford the phosphonic acid. researchgate.net
Table 2: General Conditions for the McKenna Reaction
| Step | Reagent | Solvent | Temperature | Product of Step | Reference |
| 1. Silylation | Bromotrimethylsilane (BTMS) | Acetonitrile or Chloroform | Room Temperature or 36°C | Bis(trimethylsilyl) (3-methoxyphenyl)phosphonate | researchgate.net |
| 2. Solvolysis | Methanol or Water | - | Room Temperature | (3-Methoxyphenyl)phosphonic acid | researchgate.net |
While this compound contains ethyl esters, the use of benzyl (B1604629) esters is a common strategy in organic synthesis due to their ease of removal via catalytic hydrogenolysis. This method offers a neutral and mild deprotection route. If (3-Methoxyphenyl)phosphonic acid were protected as its dibenzyl ester, the benzyl groups could be cleaved by hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C). beilstein-journals.org
The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of solvent can be crucial to prevent side reactions. For instance, in the related N-debenzylation reactions, alcoholic solvents can sometimes lead to N-alkylation. nih.gov Using solvents like trifluoroethanol has been shown to suppress such side reactions. nih.gov The hydrogenolysis of benzyl ethers, another analogous transformation, also proceeds efficiently under these conditions. The byproducts of this reaction are toluene (B28343) and the phosphonic acid, which are generally easy to separate.
Boron trihalides, particularly boron tribromide (BBr₃), are powerful reagents for the dealkylation of ethers and esters, including phosphonate esters. researchgate.netresearchgate.net The reaction of a dialkyl phosphonate with BBr₃ proceeds under mild, non-aqueous conditions to cleanly and often quantitatively yield the corresponding phosphonic acid after a subsequent workup step. researchgate.net This method is compatible with a variety of functional groups that might not withstand the harsh conditions of acidic hydrolysis. researchgate.net
The process involves treating the phosphonate ester, dissolved in an anhydrous solvent like toluene, with BBr₃. The reaction likely proceeds through the formation of a borophosphonate oligomer, which upon methanolysis, yields the free phosphonic acid and trimethyl borate. researchgate.net The reaction conditions, such as temperature and stoichiometry, can be controlled to achieve selective dealkylation.
Reactions Involving the Alpha-Carbon
The term "alpha-carbon" in the context of phosphonates typically refers to the carbon atom adjacent to the phosphorus atom. In this compound, the phosphorus is directly bonded to the aromatic ring, meaning there is no traditional alpha-carbon with protons that can be easily removed to form a carbanion.
However, if we consider a structurally related compound, such as Diethyl ((3-methoxyphenyl)methyl)phosphonate, this molecule possesses an alpha-carbon with acidic protons situated between the phenyl ring and the phosphonate group. This structural feature enables a range of important carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. alfa-chemistry.comwikipedia.org The reaction involves the deprotonation of the alpha-carbon of a phosphonate ester using a base to form a stabilized phosphonate carbanion. This carbanion then reacts as a nucleophile with an aldehyde or a ketone. wikipedia.org The resulting intermediate subsequently eliminates a dialkyl phosphate (B84403) salt to form an alkene. wikipedia.orgyoutube.com
A key advantage of the HWE reaction over the related Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.com The reaction typically favors the formation of the (E)-alkene (trans-isomer). wikipedia.org
The general steps of the HWE reaction are:
Deprotonation of the phosphonate at the alpha-carbon with a suitable base (e.g., sodium hydride, sodium ethoxide) to generate a nucleophilic carbanion. alfa-chemistry.comyoutube.com
Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. wikipedia.org
Formation of a cyclic oxaphosphetane intermediate. youtube.com
Decomposition of the oxaphosphetane to yield the alkene and a dialkyl phosphate salt. youtube.com
For a derivative like Diethyl ((3-methoxyphenyl)methyl)phosphonate, the HWE reaction would allow for the introduction of a variety of substituents at the benzylic position, leading to the formation of stilbene-like structures with a 3-methoxyphenyl (B12655295) group.
Horner-Wadsworth-Emmons Olefination Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, utilizing a phosphonate-stabilized carbanion to react with an aldehyde or ketone. wikipedia.orgconicet.gov.ar In this reaction, the methylene (B1212753) protons of this compound, being alpha to the electron-withdrawing phosphonate group, are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic carbanion. wikipedia.orgalfa-chemistry.com
This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently collapses, eliminating a water-soluble dialkyl phosphate salt and forming a carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgtandfonline.comnrochemistry.com
When this compound is employed in the HWE reaction, it leads to the formation of various (E)-stilbene derivatives, which are compounds of interest in medicinal chemistry and materials science. nih.gov The reaction provides a reliable method for constructing the 1,2-diaryl-ethene scaffold.
Table 1: Representative Horner-Wadsworth-Emmons Reactions
| Aldehyde Reactant | Expected (E)-Alkene Product | Product Class |
|---|---|---|
| Benzaldehyde (B42025) | (E)-1-(3-Methoxyphenyl)-2-phenylethene | Stilbene |
| 4-Nitrobenzaldehyde | (E)-1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethene | Nitrostilbene |
| 4-Methoxybenzaldehyde | (E)-1,2-bis(3-Methoxyphenyl)ethene | Dimethoxystilbene |
| Formaldehyde | 3-(2-propen-1-yl)anisole | Styrene Derivative |
Reactions Involving the Aromatic Moiety
The substitution pattern on the phenyl ring of this compound creates a nuanced reactivity profile towards aromatic substitution reactions. The outcome is determined by the competing electronic effects of the methoxy group and the diethyl phosphonomethyl group.
In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are directed by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.com The two substituents on the ring have opposing effects:
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho, para-director. libretexts.orgdoubtnut.com
Diethyl phosphonomethyl Group (-CH₂PO(OEt)₂): This group is generally considered to be deactivating due to the inductive electron-withdrawing nature (-I effect) of the phosphonate functionality. As a deactivating group, it would be expected to be a meta-director.
The positions on the aromatic ring are C2 (ortho to -OCH₃, ortho to -CH₂PO(OEt)₂), C4 (para to -OCH₃, ortho to -CH₂PO(OEt)₂), C5 (meta to both), and C6 (ortho to -OCH₃, meta to -CH₂PO(OEt)₂). Given the potent activating and directing ability of the methoxy group, it is expected to dominate the reaction's regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group, namely C4 and C6, and to a lesser extent C2. The C4 and C6 positions are particularly activated by the methoxy group and are not electronically disfavored by the phosphonomethyl group as strongly as the C2 position.
Table 2: Analysis of Substituent Effects on EAS Reactivity
| Position | Effect of Methoxy Group (-OCH₃) | Effect of Phosphonomethyl Group (-CH₂PO(OEt)₂) | Predicted Reactivity |
|---|---|---|---|
| C2 | Activated (ortho) | Deactivated (ortho) | Moderately Favored |
| C4 | Activated (para) | Deactivated (ortho) | Strongly Favored |
| C5 | Deactivated (meta) | Favored (meta) | Disfavored |
| C6 | Activated (ortho) | Favored (meta) | Strongly Favored |
Nucleophilic aromatic substitution (NAS) reactions typically require two key features on the aromatic ring: a good leaving group (usually a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.gov
This compound is not a suitable substrate for classical NAS reactions for several reasons:
Lack of a Leaving Group: The molecule does not possess a conventional leaving group like a halogen or a triflate on the aromatic ring.
Presence of an Activating Group: The methoxy group is strongly electron-donating, which enriches the ring with electron density. This is the opposite of the electronic requirement for NAS, as it would destabilize the anionic intermediate. masterorganicchemistry.com
While the phosphonate group is electron-withdrawing, its effect is insufficient to overcome the powerful donating effect of the methoxy group and the absence of a leaving group. Therefore, the aromatic ring of this compound is considered deactivated towards nucleophilic attack, and such reactions are not a viable transformation pathway under standard conditions.
Transition Metal-Catalyzed Transformations
The phosphonate functionality in this compound enables its participation in a variety of modern transition metal-catalyzed reactions, either by directing C-H activation or by serving as a coupling partner.
Transition metal-catalyzed C-H activation is a powerful strategy for forming new bonds directly from ubiquitous C-H bonds, often guided by a directing group. thieme-connect.deyoutube.com Functional groups containing heteroatoms, such as phosphonates, can act as Lewis basic directing groups, coordinating to a metal center (e.g., palladium, rhodium) and delivering the catalyst to a specific C-H bond, typically in an ortho position. rsc.org
In the case of this compound, the oxygen atom of the P=O bond can coordinate to a metal catalyst. This would facilitate the formation of a five-membered cyclometalated intermediate, a process known as concerted metalation-deprotonation (CMD). acs.org This directed metalation would selectively activate the C-H bonds at the C2 and C4 positions of the aromatic ring, enabling subsequent functionalization at these sites. This approach avoids the need for pre-functionalization of the aromatic ring and offers a direct route to ortho-substituted derivatives.
Aryl phosphonates have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org In these transformations, the phosphonate group can function as a "pseudo-halide" leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds at the site of its attachment. This reactivity is particularly valuable as phosphonates can be stable and readily prepared. rsc.org
While this reactivity applies to phosphonates directly attached to the aromatic ring (Aryl-PO(OR)₂), the principles can inform potential transformations. For related aryl phosphonates, both palladium and copper catalysts have been successfully employed. nih.govorganic-chemistry.orgrsc.org For instance, palladium-catalyzed reactions can couple aryl phosphonates with partners like boronic acids (Suzuki-type), H-phosphonates, and organozinc reagents. rsc.orgorganic-chemistry.orgrsc.org Copper-catalyzed systems are also effective for coupling with various nucleophiles. nih.gov These methods provide a pathway to substitute the phosphonate group, expanding the synthetic utility of this class of compounds.
Table 3: Overview of Potential Cross-Coupling Reactions for Aryl Phosphonates
| Coupling Reaction Type | Catalyst System (Examples) | Coupling Partner | Reference Principle |
|---|---|---|---|
| Suzuki-Miyaura Type | Palladium / Ligand | Aryl/Vinyl Boronic Acids | rsc.org |
| Hirao Type | Palladium / Base | H-Phosphonates | acs.org |
| Copper-Mediated | Copper(I) Iodide / Base | Aryl Iodides (for P-C bond formation) | nih.gov |
| Oxidative Coupling | Palladium / Oxidant | Aryl Pinacol Boronic Esters | rsc.org |
Nucleophilic Additions and Conjugate Additions
Nucleophilic and conjugate addition reactions involving phosphonates typically refer to processes where a phosphorus-containing nucleophile adds to an electrophilic center, such as a carbonyl group or an activated alkene. These reactions, including the Phospha-Michael, Phospha-Aldol, and Phospha-Mannich reactions, are fundamental for creating carbon-phosphorus bonds. However, the participation of a specific phosphonate in these reactions is highly dependent on its structure.
The Phospha-Michael reaction is a conjugate addition of a phosphorus-centered nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). rsc.orgresearchgate.net The reaction is a crucial method for forming P-C bonds and is typically catalyzed by a base. researchgate.net The most common phosphorus nucleophiles for this transformation are compounds containing a reactive P-H bond, such as dialkyl phosphites (also known as dialkyl H-phosphonates), or phosphines. rsc.orgresearchgate.net
In the case of this compound, the molecule lacks the structural features necessary to act as a nucleophile in a conventional Phospha-Michael reaction. It does not possess a P-H bond, which is the reactive site in dialkyl phosphite (B83602) additions. Furthermore, it does not have an acidic proton on a carbon atom adjacent (alpha) to the phosphonate group, which could be deprotonated to form a nucleophilic carbanion. The phosphorus atom is directly bonded to the sp²-hybridized carbon of the phenyl ring.
Therefore, this compound cannot serve as the Michael donor in a Phospha-Michael reaction. Instead, related vinylphosphonates can act as Michael acceptors. nsf.gov
| Role | Class of Compound | Specific Example | Key Structural Feature |
|---|---|---|---|
| Michael Donor (P-Nucleophile) | Dialkyl Phosphite | Diethyl Phosphite | P-H Bond |
| Michael Donor (P-Nucleophile) | Secondary Phosphine (B1218219) Oxide | Diphenylphosphine Oxide | P-H Bond |
| Michael Donor (P-Nucleophile) | Phosphine | Triphenylphosphine | Lone Pair on P(III) |
| Michael Acceptor | α,β-Unsaturated Ketone | Chalcone | C=C-C=O System |
| Michael Acceptor | α,β-Unsaturated Ester | Methyl Acrylate | C=C-COOR System |
| Michael Acceptor | α,β-Unsaturated Nitrile | Acrylonitrile | C=C-CN System |
The Phospha-Aldol (or Pudovik reaction) and Phospha-Mannich (or Kabachnik-Fields reaction) are multicomponent reactions that form α-hydroxyphosphonates and α-aminophosphonates, respectively. researchgate.net Similar to the Phospha-Michael reaction, the key phosphorus-containing reactant in these transformations is a compound with a P-H bond, most commonly a dialkyl phosphite like diethyl phosphite. wikipedia.org
In the Phospha-Aldol reaction , the dialkyl phosphite adds across the carbonyl group of an aldehyde or ketone. wikipedia.org
In the Phospha-Mannich reaction , a dialkyl phosphite, an amine, and an aldehyde (or ketone) condense in a one-pot synthesis to yield an α-aminophosphonate. researchgate.netsemanticscholar.org
This compound lacks the required P-H bond and therefore cannot participate as the phosphorus component in either the Phospha-Aldol or Phospha-Mannich reactions. The synthesis of compounds structurally related to it, however, often employs these very reactions. For example, α-aminophosphonates bearing a methoxyphenyl group are synthesized via the Kabachnik-Fields reaction, where a methoxy-substituted benzaldehyde is a starting material. semanticscholar.org
| Component | Role | Example |
|---|---|---|
| Aldehyde or Ketone | Carbonyl Source | 4-Methoxybenzaldehyde |
| Amine | Nitrogen Source | Ammonium Acetate or Primary/Secondary Amine |
| Dialkyl Phosphite | Phosphorus Source | Diethyl Phosphite |
| Product | α-Aminophosphonate | Diethyl (amino(4-methoxyphenyl)methyl)phosphonate semanticscholar.org |
Redox Chemistry of Phosphonates
The redox chemistry related to this compound can be viewed from two perspectives: the intrinsic stability of the phosphonate group and the redox reactions used for its synthesis.
The phosphonate functional group features phosphorus in its highest stable oxidation state, P(V). Consequently, it is generally resistant to oxidation under typical laboratory conditions. While partial oxidation of organophosphates by strong oxidizing agents can release toxic phosphorus oxides, the phosphonate C-P bond is robust. noaa.gov Conversely, the group is susceptible to cleavage by strong reducing agents, which can form highly toxic and flammable phosphine gas. noaa.gov
The more significant aspect of redox chemistry for aryl phosphonates is found in their synthesis. Traditional methods like the Michaelis-Arbuzov reaction often require harsh conditions. Modern synthetic chemistry has embraced visible-light photoredox and electrochemical catalysis as powerful, mild alternatives for forging the C(sp²)–P bond. acs.orgpurdue.edu These methods rely on redox cycles to generate reactive intermediates that would be inaccessible under thermal conditions.
Photoredox Catalysis: In this approach, a photocatalyst absorbs visible light and engages in a single-electron transfer (SET) event with a precursor, typically an aryl halide (e.g., 3-bromoanisole (B1666278) or 3-chloroanisole). acs.orgpurdue.edu This generates an aryl radical, which then reacts with a phosphorus source like triethyl phosphite to form the desired aryl phosphonate. Dichromatic photoredox catalysis, using two different wavelengths of light, can activate even less reactive aryl chlorides. acs.org
Electrochemical Catalysis: Electrocatalysis offers another strategy to drive redox-neutral cross-coupling reactions. In a typical setup for phosphonation, an aryl bromide is coupled with a dialkyl phosphite using a nickel catalyst. acs.orgorganic-chemistry.org The electrochemical cell facilitates the necessary redox events for the nickel catalytic cycle at room temperature, avoiding harsh reagents. acs.org
| Method | Catalyst System | Aryl Precursor | Phosphorus Source | Key Feature | Reference |
|---|---|---|---|---|---|
| Dichromatic Photoredox Catalysis | Organic Dyes (e.g., DCA) | Aryl Halides (Cl, Br) | Trialkyl Phosphite | Activates unreactive aryl chlorides under mild conditions. | acs.org |
| Transition Metal-Free Photoredox Catalysis | Phenothiazine (PTZ) | Aryl Halides | Phosphite Esters | Avoids expensive and toxic metal catalysts. | purdue.edu |
| Nickelaelectrocatalysis | NiCl₂·dme / dtbbpy | Aryl Bromides | Dialkyl Phosphites | Room temperature C-P bond formation in an undivided cell. | acs.orgorganic-chemistry.org |
| Dual Photoredox/Nickel Catalysis | Ni(COD)₂ / Photocatalyst | Aryl Halides | Vinyl Phosphonates | Asymmetric difunctionalization of vinyl phosphonates. | nsf.gov |
Mechanistic Investigations of Diethyl 3 Methoxyphenyl Phosphonate Reactions
Elucidation of Reaction Pathways
Understanding the precise pathway a reaction follows is crucial for controlling its outcome. For phosphonates, this involves a combination of kinetic analysis, the direct or indirect observation of intermediates, and the determination of the reaction's stereochemical nature.
Kinetic studies are essential for elucidating reaction mechanisms by measuring how reaction rates change under different conditions. A pertinent example is the Wittig-Horner reaction, where phosphonate (B1237965) carbanions react with carbonyl compounds. Research on the kinetics of the reaction between diethyl benzyl (B1604629) phosphonate, a structural analog of the title compound, and various substituted benzaldehydes has shown that the reaction rate is significantly influenced by the electronic nature of the substituents on the aldehyde. arkat-usa.org The data consistently show that electron-withdrawing groups on the benzaldehyde (B42025) increase the reaction rate.
This observation supports a mechanism where the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon is a key step. The rate constants for these reactions are typically determined by monitoring the disappearance of reactants or the appearance of products over time. The positive ρ values obtained from Hammett plots indicate that the reaction is facilitated by a decrease in electron density at the reaction center of the co-reactant. arkat-usa.org
Rate constants for the reaction of diethyl benzyl phosphonate with various substituted benzaldehydes at different temperatures. arkat-usa.org
| Substituent on Benzaldehyde | Temperature (°C) | Rate Constant, k (s⁻¹) | Correlation Coefficient (γ) |
|---|---|---|---|
| H | 27 | Data Not Available in Abstract | Data Not Available in Abstract |
| p-CH₃ | 35 | Data Not Available in Abstract | Data Not Available in Abstract |
| p-Cl | 20 | Data Not Available in Abstract | Data Not Available in Abstract |
| m-NO₂ | 20 | Data Not Available in Abstract | Data Not Available in Abstract |
The identification of transient intermediates is a cornerstone of mechanistic chemistry. In phosphonate chemistry, intermediates can be elusive, but modern techniques have enabled their characterization. For instance, in the hydrothermal synthesis of metal phosphonates, in-situ energy-dispersive X-ray diffraction (EDXRD) has been used to identify and observe the transformation of intermediate crystalline phases into the final product. mdpi.com
In asymmetric catalysis, the reaction intermediates are often complex supramolecular assemblies. In the enantioselective dearomatization of diazaheterocycles using a phosphorus nucleophile and a thiourea (B124793) organocatalyst, detailed mechanistic studies proposed a key supramolecular thiourea–chloride–iminium 2:1:1 complex as the catalytically relevant species. acs.orgacs.org This intermediate, formed through a series of noncovalent interactions including hydrogen bonds and π-π stacking, is responsible for creating a chiral environment that dictates the stereochemical outcome of the reaction. acs.org The formation of such highly ordered intermediates is crucial for achieving high levels of enantioselectivity. acs.org
Many reactions involving phosphonates occur at a stereogenic center, making the determination of the stereochemical course—whether the reaction proceeds with inversion, retention, or racemization of configuration—a critical aspect of mechanistic study.
In substitution reactions of secondary alkyl phosphates, such as those structurally related to Diethyl (3-Methoxyphenyl)phosphonate, the stereochemical outcome is highly dependent on the leaving group. Studies on enantioenriched secondary alkyl phosphates have demonstrated that these reactions can proceed with complete inversion of stereochemistry at the carbon center. researchgate.net Conversely, the phosphonate-phosphate rearrangement, an isomerization of α-hydroxyphosphonates, has been shown through single-crystal X-ray analysis of all four diastereomers to proceed with retention of configuration at the phosphorus atom. researchgate.net These distinct outcomes highlight how different reaction mechanisms dictate the three-dimensional structure of the product.
Role of Catalysis in Phosphonate Transformations
Catalysis provides a powerful tool to control the reactivity and selectivity of phosphonate transformations. Catalysts can lower the activation energy of a reaction, enabling it to proceed under milder conditions, and can direct the reaction towards a specific stereoisomer.
Understanding the structure and energy of the transition state is key to understanding catalysis. In the enzymatic hydrolysis of organophosphates by phosphotriesterases, transition state analysis helps to elucidate the catalytic mechanism. For the hydrolysis of diethyl m-fluorophenyl phosphate (B84403), a compound structurally similar to the title compound, kinetic isotope effects and Brønsted analysis are consistent with an early associative transition state. nih.govnih.gov This suggests a mechanism where the nucleophilic attack on the phosphorus center occurs with little bond breaking to the leaving group in the rate-limiting step. nih.gov The proposed mechanism involves a hydroxide (B78521) ion, coordinated to a binuclear metal center in the enzyme's active site, acting as the nucleophile. nih.govnih.gov
In organocatalysis, computational studies combining density functional theory (DFT) and molecular dynamics (MD) have been used to analyze the transition states. acs.org For the thiourea-catalyzed dearomatization of phthalazine, two competing transition structures (TS-Re and TS-Si) were identified. The lower energy of the TS-Si, stabilized by multiple noncovalent interactions including π-π stacking, explains the high enantioselectivity observed in the reaction. acs.org
In catalyzed reactions, the structure of the ligand bound to the metal or the core of the organocatalyst can have a profound impact on both reactivity (rate) and selectivity (yield and enantiomeric excess). This is clearly demonstrated in the asymmetric dearomatization of diazaheterocycles catalyzed by tert-leucine-derived thioureas. acs.orgacs.org
Systematic variation of the catalyst structure revealed that both the electronic properties and the steric bulk of the substituents on the thiourea play a critical role. For instance, incorporating halogenated aryl groups on the catalyst framework led to the highest chemical yields and enantioselectivities, with p-chlorophenyl and p-bromophenyl groups being particularly effective. acs.org This improvement is attributed to stabilizing halogen–π interactions in the enantio-determining transition state. acs.orgacs.org Conversely, catalysts with more extended, rigid π-systems provided lower enantioselectivities, while those with more flexible acyclic groups proved beneficial. acs.orgacs.org This detailed tuning of the catalyst (ligand) structure is fundamental to optimizing the reaction outcome.
Influence of Catalyst (Ligand) Structure on the Asymmetric Dearomatization of Phthalazine. acs.orgacs.org
| Catalyst/Ligand Feature | Acylating Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Thiourea (p-fluorophenyl) | p-chlorobenzoyl chloride | Low Impact | Low Impact |
| Thiourea (phenanthrene π-system) | p-chlorobenzoyl chloride | Not Reported | 40 |
| Thiourea (benzhydryl group) | p-chlorobenzoyl chloride | Not Reported | 7 |
| Thiourea (flexible acyclic N-benzyl) | p-chlorobenzoyl chloride | Up to 76 | 85-87 |
| Thiourea with p-bromophenyl group | p-bromobenzoyl chloride | 76 | 91 |
| Thiourea with p-chlorophenyl group | p-chlorobenzoyl chloride | 82 | 95 |
Solvent Effects and Reaction Environment Influences
The stereoselectivity of the HWE reaction, which involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, is particularly sensitive to the reaction medium. wikipedia.orgresearchgate.net The solvent can influence the equilibrium between the initial phosphonate anion and the subsequent diastereomeric intermediates (oxaphosphetanes), which ultimately determines the ratio of (E)- to (Z)-alkene products. researchgate.netyoutube.com
Influence of Solvent Polarity and Type
The polarity of the solvent plays a significant role in the HWE reaction. Solvents of almost every type, including water, alcohols, acetonitrile (B52724), halogenated solvents, and ethers, have been employed in HWE reactions, highlighting the robustness of this transformation. researchgate.net Generally, in reactions of stabilized phosphonates like this compound, the formation of the (E)-alkene is favored. wikipedia.orgalfa-chemistry.com The ability of the intermediates to equilibrate is a key factor, and this is influenced by the solvent. wikipedia.org
Aprotic solvents are commonly used in HWE reactions. For instance, tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are frequently employed, often in conjunction with strong bases like sodium hydride (NaH). alfa-chemistry.com The use of polar aprotic solvents can influence the dissociation of the ion pairs formed between the phosphonate carbanion and the metal counter-ion of the base. Strongly dissociating conditions can alter the stereochemical course of the reaction. wikipedia.org
For example, in the HWE reaction of a phosphonate with an aldehyde, the choice between different ethereal solvents can have a discernible effect on the stereoselectivity. While specific comparative studies on this compound are not extensively detailed in the literature, general principles observed for structurally similar arylphosphonates can be applied. It is understood that the ability of the solvent to solvate the cationic counter-ion of the base can impact the aggregation of the phosphonate anion and the subsequent reaction pathway.
Solvent-free, or neat, reaction conditions have also been explored for the HWE reaction, sometimes catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of carbonates. rsc.org These conditions can offer advantages in terms of reduced waste and simplified purification, often with high stereoselectivity towards the (E)-isomer.
The following interactive table illustrates the expected influence of different solvents on the stereoselectivity of the Horner-Wadsworth-Emmons reaction between this compound and a representative aldehyde, based on established principles for related phosphonates.
| Solvent | Typical Base | Expected Predominant Isomer | Anticipated E/Z Ratio (Illustrative) | General Remarks |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | NaH | (E) | >95:5 | Standard conditions, generally high (E)-selectivity. |
| 1,2-Dimethoxyethane (DME) | NaH | (E) | >95:5 | Similar to THF, promotes high (E)-selectivity. |
| Dimethylformamide (DMF) | NaH | (E) | ~90:10 | Polar aprotic solvent, may slightly decrease selectivity compared to ethers. |
| Toluene (B28343) | NaH | (E) | >95:5 | Non-polar aromatic solvent, effective for high (E)-selectivity. |
| Ethanol | NaOEt | (E) | Variable | Protic solvent, can participate in proton exchange, potentially affecting selectivity. |
| Solvent-Free | DBU/K₂CO₃ | (E) | >99:1 | Can provide excellent (E)-selectivity under specific catalytic conditions. rsc.org |
Hydrolysis Reactions
Advanced Characterization Techniques for Diethyl 3 Methoxyphenyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Diethyl (3-Methoxyphenyl)phosphonate, offering precise insights into the chemical environment of each atom.
High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide fundamental information about the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the ethoxy and methoxyphenyl groups. The ethyl protons typically appear as a triplet for the methyl group (CH₃) and a multiplet for the methylene (B1212753) group (-CH₂-), due to coupling with each other. The aromatic protons of the 3-methoxyphenyl (B12655295) ring exhibit complex splitting patterns in the aromatic region of the spectrum. The methoxy (B1213986) group protons appear as a distinct singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The signals are assigned based on their chemical shifts and coupling with the phosphorus atom. The carbon atoms of the ethyl group and the methoxy group appear in the aliphatic region, while the aromatic carbons are observed in the downfield region. The carbon atom directly bonded to the phosphorus (C-P) shows a characteristic splitting pattern due to one-bond coupling.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is typically observed, and its chemical shift is indicative of a phosphonate (B1237965) ester. A study reported the ³¹P NMR chemical shift at approximately 17.11 ppm in CDCl₃, referenced to external H₃PO₄. rsc.org
Interactive Data Table: ¹H, ¹³C, and ³¹P NMR Data for this compound rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 1.24 | t | 7.1 | -CH₂CH ₃ |
| 3.75 | s | -OCH ₃ | ||
| 3.95–4.11 | m | -OCH ₂CH₃ | ||
| 6.99 | dt | 6.3, 2.8 | Ar-H | |
| 7.22–7.33 | m | Ar-H | ||
| ¹³C | 16.22 | d | -CH₂C H₃ | |
| 55.36 | s | -OC H₃ | ||
| 61.82 | d | 5.4 | -OC H₂CH₃ | |
| 113.95 | d | 16.0 | Ar-C | |
| 119.54 | d | 194.8 | Ar-C (C-P) | |
| 133.72 | d | 11.3 | Ar-C | |
| 162.83 | d | 3.4 | Ar-C-O | |
| ³¹P | 17.11 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR signals of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl groups. It would also help to trace the connectivity of the protons within the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. beilstein-journals.org This is crucial for assigning the signals of the aromatic and ethyl carbons based on their attached protons. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and to analyze its fragmentation pattern upon ionization. nih.govnih.gov The fragmentation pattern is a unique fingerprint of a molecule and can be used for its identification.
In Electron Ionization (EI) used in GC-MS, organophosphorus compounds often undergo characteristic fragmentation pathways. researchgate.netnih.gov For this compound, expected fragmentations would include:
Loss of an ethoxy group (-OCH₂CH₃).
Cleavage of the P-C bond, resulting in ions corresponding to the diethyl phosphite (B83602) moiety and the methoxyphenyl cation.
Rearrangement reactions, such as the McLafferty rearrangement, if applicable. epa.gov
Fragmentation of the aromatic ring.
LC-MS, often coupled with tandem mass spectrometry (MS/MS), can provide more controlled fragmentation and is particularly useful for analyzing less volatile or thermally labile compounds. nih.govmzcloud.org The fragmentation patterns can be influenced by the ionization method (e.g., Electrospray Ionization - ESI) and collision energy.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z (Proposed) | Lost Fragment | Proposed Fragment Structure |
| 228 | - | [M]⁺• |
| 199 | -C₂H₅ | [M-C₂H₅]⁺ |
| 183 | -OC₂H₅ | [M-OC₂H₅]⁺ |
| 155 | -C₂H₅, -C₂H₄ | [M-C₂H₅-C₂H₄]⁺ |
| 137 | -OC₂H₅, -C₂H₄O | [M-OC₂H₅-C₂H₄O]⁺ |
| 109 | Phenyl-OCH₃ | [P(O)(OC₂H₅)₂]⁺ |
| 107 | P(O)(OC₂H₅)₂ | [C₆H₄OCH₃]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These spectra are unique to a compound and are useful for identifying functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not found, data from similar phosphonates suggest the following characteristic peaks: nist.gov
P=O stretching: A strong band typically appears in the region of 1250-1200 cm⁻¹.
P-O-C stretching: Bands associated with the P-O-C linkage are expected in the 1100-950 cm⁻¹ region.
C-O-C stretching: The aryl-alkyl ether linkage will show characteristic stretches.
Aromatic C-H and C=C stretching: These will appear in their respective characteristic regions.
Aliphatic C-H stretching: Signals from the ethyl groups will be present in the 3000-2850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the P=O symmetric stretch. Comparing the Raman spectra of different crystal forms can reveal information about polymorphism. spectroscopyonline.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.
While a dedicated spectrum for this compound is not widely published, analysis of the closely related compound, Diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate, provides significant insight into the expected vibrational frequencies. ijariie.com The primary functional groups present in this compound are the phosphoryl group (P=O), the phosphonate ester linkages (P-O-C), the aromatic methoxy group (Ar-O-CH₃), and the substituted benzene (B151609) ring.
The most prominent and characteristic absorption is the P=O stretching vibration, which is typically strong and appears in the region of 1250-1200 cm⁻¹. ijariie.com The asymmetric and symmetric stretching vibrations of the P-O-C bonds are expected in the 1050-950 cm⁻¹ and 800-750 cm⁻¹ regions, respectively. The C-O stretching vibrations of the methoxy group on the aromatic ring are also identifiable. ijariie.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will appear in the 2980-2850 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound (Based on Analogous Compounds)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2980-2850 | Medium-Strong |
| Phosphoryl Stretch | P=O | 1250-1200 | Strong |
| Aromatic C=C Stretch | C=C | 1600-1450 | Medium |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1260-1200 | Strong |
| Asymmetric P-O-C Stretch | P-O-C₂H₅ | 1050-950 | Strong |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075-1020 | Medium |
| Symmetric P-O-C Stretch | P-O-C₂H₅ | 800-750 | Medium |
| Aromatic C-H Bending | Ar-H | 900-675 | Medium-Strong |
Data is inferred from spectroscopic data of analogous methoxyphenyl phosphonate compounds. ijariie.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in molecular polarizability. For this compound, several key vibrations are expected to be strongly Raman active.
The symmetric stretching vibrations of the molecule, which are often weak in FTIR, typically produce strong signals in Raman spectra. This includes the symmetric breathing mode of the benzene ring, which is expected to be a sharp and intense band in the 1000-990 cm⁻¹ region. The symmetric stretching of the P=O bond would also be observable. Furthermore, the P-C bond stretching vibration, expected in the 750-650 cm⁻¹ range, should be visible in the Raman spectrum. ijariie.com The non-polar C-C bonds of the aromatic ring and the ethyl groups will also contribute to the Raman spectrum. While specific experimental data is scarce, theoretical calculations and comparisons with similar phosphonates suggest that Raman spectroscopy is a valuable tool for confirming the presence of the aromatic ring and the phosphonate core structure. researchgate.net
Electronic Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from lower energy orbitals to higher energy orbitals upon absorption of ultraviolet or visible light. The chromophore in this compound is the methoxy-substituted benzene ring.
The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. The presence of the methoxy group (an auxochrome) and the diethyl phosphonate group can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The methoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. scielo.org.za
The primary π → π* transitions for substituted benzenes typically appear in two regions: a strong absorption band around 200-210 nm (the E2-band) and a weaker, more structured band between 250 and 290 nm (the B-band). scielo.org.zabiointerfaceresearch.com For this compound, these transitions are expected to be observable, confirming the presence of the aromatic system. The phosphonate group itself does not have strong absorptions in the near-UV region.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π* (E2-band) | Substituted Benzene Ring | ~220-240 |
| π → π* (B-band) | Substituted Benzene Ring | ~270-290 |
Expected λmax values are estimated based on data for anisole (B1667542) and other substituted benzenes. scielo.org.zabiointerfaceresearch.com
Computational Chemistry and Theoretical Studies of Diethyl 3 Methoxyphenyl Phosphonate
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting molecular geometries, electronic structures, and reaction pathways. These methods solve the Schrödinger equation for a given molecule, providing detailed information at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying organophosphorus compounds due to its balance of accuracy and computational cost. acs.org DFT calculations are frequently employed to investigate the electronic structure and reactivity of phosphonates. jocpr.comimist.maresearchgate.netresearchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets like 6-31G* or 6-311+G(d,p) are commonly used to optimize molecular geometries and calculate various electronic properties. jocpr.comresearchgate.netaimspress.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For Diethyl (3-Methoxyphenyl)phosphonate, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be centered around the phosphonate (B1237965) group. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring would raise the HOMO energy level compared to an unsubstituted phenylphosphonate, making it more susceptible to electrophilic attack.
Disclaimer: The following data is illustrative and based on typical values for structurally similar organophosphorus compounds studied by DFT methods, as a dedicated study for this compound is not available in the cited literature.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. aimspress.comnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and prone to attack by electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov
In this compound, the MEP map would show significant negative potential around the oxygen atoms of the phosphoryl (P=O) and ethoxy (-OCH2CH3) groups, as well as the oxygen of the methoxy (-OCH3) group. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be concentrated around the hydrogen atoms of the ethyl and methyl groups.
Disclaimer: The potential values in the following table are representative and intended for illustrative purposes, based on MEP analyses of analogous molecules.
Table 2: Illustrative Molecular Electrostatic Potential Ranges for Key Regions of this compound
| Molecular Region | Approximate MEP Range (kcal/mol) |
|---|---|
| Phosphoryl Oxygen (P=O) | -35 to -50 |
| Methoxy Oxygen (-OCH3) | -25 to -40 |
| Aromatic Ring | -10 to +10 |
| Ethyl Group Hydrogens | +15 to +25 |
Hirshfeld charge analysis is a method used to partition the molecular electron density into atomic contributions, providing a way to quantify the charge distribution within a molecule. cam.ac.ukrsc.org This analysis helps in understanding the polarity of bonds and the electrostatic interactions between molecules. The calculated charges can offer insights into the local reactivity of different atomic sites.
For this compound, the phosphorus atom is expected to carry a significant positive charge due to the high electronegativity of the neighboring oxygen atoms. The oxygen atoms, in turn, will exhibit negative charges. The carbon atom of the methoxy group attached to the phenyl ring will also be influenced by the electronegative oxygen.
Disclaimer: The Hirshfeld charge values presented below are illustrative estimates based on general principles and data for similar compounds, as specific calculations for this compound were not found in the provided search results.
Table 3: Illustrative Hirshfeld Atomic Charges for Selected Atoms in this compound
| Atom | Illustrative Hirshfeld Charge (a.u.) |
|---|---|
| P | +0.60 |
| O (P=O) | -0.45 |
| O (P-O-C) | -0.30 |
| C (Aromatic, C-P) | -0.05 |
| C (Aromatic, C-O) | +0.15 |
| O (Methoxy) | -0.25 |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. beilstein-journals.org This involves calculating the energies of reactants, intermediates, transition states, and products. jocpr.comimist.maresearchgate.net Such studies allow for the determination of key thermodynamic and kinetic parameters, including reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which govern the feasibility and rate of a reaction. jocpr.com A common reaction for the synthesis of such phosphonates is the Pudovik reaction or related hydrophosphonylation reactions. researchgate.netwikipedia.org Theoretical studies of these reactions can clarify the mechanism and predict the regioselectivity and stereoselectivity of the process. beilstein-journals.org
Disclaimer: The thermodynamic data in the following table is hypothetical and represents typical values for a plausible synthetic reaction involving a substituted phosphonate, provided for illustrative purposes.
Table 4: Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway
| Thermodynamic Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | +15 to +25 |
| Enthalpy of Reaction (ΔH) | -10 to -20 |
| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 |
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. arxiv.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are generally more computationally demanding than DFT. acs.org For organophosphorus compounds, ab initio calculations can be used to obtain benchmark geometries, energies, and other molecular properties, serving as a reference for validating less computationally expensive methods like DFT. arxiv.orgacs.org While full ab initio studies on a molecule of this size are intensive, they are valuable for understanding fundamental electronic effects and reaction mechanisms with high precision.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as adsorption and self-assembly.
While direct molecular dynamics studies on the adsorption of this compound onto mineral surfaces are not extensively documented in publicly available literature, the behavior of analogous organophosphorus compounds provides a strong basis for understanding these potential interactions. Studies on other phosphonates reveal that they can strongly interact with mineral surfaces like calcite (CaCO₃).
The adsorption process is typically driven by the interaction between the polar phosphonate group (P=O) and the metal cations on the mineral surface (e.g., Ca²⁺ on calcite). For this compound, the phosphoryl oxygen is expected to act as a primary binding site to the calcite surface. The presence of the methoxy and phenyl groups would influence the orientation of the molecule on the surface and its interactions with the surrounding solvent molecules. Molecular dynamics simulations on similar systems have shown that organophosphonates can alter the dissolution rates of minerals by forming protective layers. rsc.org The binding is often a complex, multi-step process that can involve initial rapid adsorption followed by slower surface reorganization. oatext.com
No specific molecular dynamics simulation data for the adsorption of this compound on anhydrite (CaSO₄) were found in the reviewed literature. However, based on the principles of phosphonate-mineral interactions, a similar mechanism involving coordination of the phosphonate group to surface calcium ions would be anticipated.
Table 1: Predicted Adsorption Characteristics of this compound on Mineral Surfaces
| Feature | Description | Expected Role in Adsorption |
| Primary Interaction Site | Phosphoryl Group (P=O) | The oxygen atom is expected to form strong coordination bonds with surface Ca²⁺ ions. |
| Secondary Interactions | Phenyl Group (C₆H₄) | May engage in weaker van der Waals or π-cation interactions with the surface. |
| Solvent Effects | Water Molecules | Water molecules at the interface will compete for binding sites and influence the overall adsorption energy and orientation. |
| Surface Coverage | Monolayer/Multilayer | Depending on concentration, the compound could form a self-assembled monolayer, potentially leading to multilayer formation. |
The self-assembly of molecules into larger, ordered structures is governed by a network of non-covalent intermolecular interactions. Crystal engineering studies of related aromatic phosphonates reveal the importance of hydrogen bonding and π-stacking in forming supramolecular architectures. rsc.orgacs.org
For this compound, several key interactions are expected to dictate its assembly:
Hydrogen Bonding: The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. It can form C–H···O hydrogen bonds with the aromatic and methylene (B1212753) C-H groups of neighboring molecules. iucr.org Crystal structures of analogous compounds, such as Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, show the formation of heterodimers connected by multiple C–H···O hydrogen bonds involving both the benzylic and ethoxy groups. iucr.orgiucr.org
π-Interactions: The methoxy-substituted phenyl ring can participate in π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or offset manner. These interactions are significant in organizing aromatic molecules in the solid state. acs.org
Dipole-Dipole Interactions: The polar P=O and C-O-C (methoxy) groups introduce dipoles that will influence the orientation of molecules as they pack together.
Molecular dynamics simulations can model these interactions to predict the most stable supramolecular structures, such as dimers, chains, or more complex three-dimensional networks. rsc.org
Table 2: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor Group | Acceptor Group | Predicted Significance |
| Hydrogen Bond | Aromatic C-H, Methylene C-H | Phosphoryl Oxygen (P=O) | High (Primary driver of assembly) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate to High |
| Dipole-Dipole | Phosphonate Group (EtO)₂P=O | Phosphonate Group (EtO)₂P=O | Moderate |
| Van der Waals | Ethyl Groups, Methoxy Group | All parts of adjacent molecules | High (Contributes to overall packing) |
Quantitative Structure-Activity/Property Relationship (QSPR/QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net These models work by identifying mathematical relationships between calculated molecular descriptors and an observed activity or property.
While no specific QSAR or QSPR studies for this compound were identified, research on other phosphonates and aromatic compounds demonstrates the utility of this approach. nih.govnih.gov For instance, QSAR studies on phosphonate derivatives as enzyme inhibitors have shown that descriptors related to molecular topology and polarity are often critical in predicting their biological activity. nih.govnih.gov Similarly, QSPR models for aromatic compounds have successfully predicted properties like boiling point and partition coefficients. nih.govresearchgate.net
A hypothetical QSPR/QSAR study of this compound and related compounds would involve calculating a range of descriptors to model a property of interest (e.g., inhibition constant, solubility). Key descriptors would likely include:
Topological Descriptors: Quantify molecular size, shape, and branching.
Electronic Descriptors: Describe the electronic environment, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO/LUMO).
Quantum Chemical Descriptors: Parameters derived from quantum chemical calculations that can describe the polarity and reactivity of the molecule. nih.gov
Table 3: Representative Molecular Descriptors for a Potential QSPR/QSAR Study
| Descriptor Class | Example Descriptor | Property Represented | Potential Application |
| Topological | Wiener Index | Molecular branching and compactness | Modeling physical properties like boiling point. |
| Electronic | Dipole Moment | Overall polarity of the molecule | Predicting solubility in polar solvents. |
| Quantum Chemical | HOMO Energy | Electron-donating ability | Correlating with reactivity or antioxidant activity. |
| Constitutional | Molecular Weight | Size of the molecule | Basic parameter in many predictive models. |
| Geometric | Polar Surface Area (PSA) | Surface area from polar atoms | Predicting cell permeability or adsorption. |
Conformation and Stereochemical Analysis
The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. The molecule's conformation is primarily defined by the rotation around several key single bonds: the P-C bond, the C-O bonds of the ethoxy groups, and the C-O bond of the methoxy group.
The phosphorus atom in this compound is tetrahedral. While this specific molecule is achiral, related organophosphorus compounds with four different substituents on the phosphorus atom are chiral. wiley-vch.de The stereochemistry of reactions involving the phosphorus center is a critical area of study in organophosphorus chemistry. acs.org
Conformational analysis, typically performed using quantum chemical calculations, seeks to identify the lowest energy arrangements of the atoms. For this compound, key conformational questions include:
The rotational barrier around the P-C(aryl) bond.
The preferred orientation of the two ethoxy groups relative to the P=O bond.
The orientation of the methoxy group relative to the plane of the phenyl ring.
Analysis of a closely related crystal structure, Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, reveals that the aromatic ring is nearly planar and shows a specific conformation of the ethoxy groups in the solid state. iucr.org Such data provides a valuable starting point for theoretical conformational searches. The interplay between steric hindrance (e.g., between the ethoxy groups and the aromatic ring) and electronic effects (e.g., hyperconjugation) will determine the most stable conformers in the gas phase or in solution.
Table 4: Key Torsion Angles for Conformational Analysis of this compound
| Torsion Angle | Atoms Involved | Description of Conformation |
| τ₁ (O=P-C-C) | O=P-CH₂-C(aryl) | Defines the orientation of the phosphonate group relative to the phenyl ring. |
| τ₂ (C-O-P-C) | C(ethyl)-O-P-CH₂ | Describes the rotation of the ethoxy groups. |
| τ₃ (C-C-O-C) | C(aryl)-C(aryl)-O-CH₃ | Defines the orientation of the methoxy group relative to the phenyl ring plane. |
Applications of Phosphonates in Advanced Materials and Catalysis Research
Phosphonates as Building Blocks in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering are fields focused on the design and synthesis of complex, ordered structures through non-covalent interactions. Phosphonates, with their versatile coordination and hydrogen bonding capabilities, are valuable building blocks in these disciplines. researchgate.net
Formation of Hydrogen-Bonded Networks
The phosphonate (B1237965) group, with its P=O and P-O-H moieties (in its acid form) or P-O-R groups (in its ester form), is an excellent participant in hydrogen bonding. These interactions are fundamental in the self-assembly of molecules into well-defined, higher-order structures. In the solid state, phosphonic acids can form extensive hydrogen-bond networks, often leading to layered or three-dimensional architectures.
While the general principles of hydrogen bonding in phosphonates are well-established, specific studies detailing the hydrogen-bonded networks formed by Diethyl (3-Methoxyphenyl)phosphonate are not available in the current scientific literature. Research on analogous molecules, such as Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, has shown the formation of heterodimers through C-H···O hydrogen bonds involving the phosphonate oxygen and methylene (B1212753) groups. researchgate.net This suggests that This compound could potentially form similar hydrogen-bonded structures, but experimental data is lacking.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Phosphonates are a significant class of ligands for the synthesis of these materials due to their strong binding to a wide range of metal cations and their ability to form robust, multidimensional frameworks. mdpi.comhw.ac.uk The coordination can occur through one, two, or three of the phosphonate oxygen atoms, leading to a rich structural diversity. nih.gov
Despite the extensive research into phosphonate-based MOFs and coordination polymers, there are no specific reports on the use of This compound as a ligand in the construction of such materials. The synthesis of a novel three-dimensional coordination polymer of a different phosphonate with silver(I) tetrafluoroborate (B81430) highlights the potential of phosphonates in this area. cas.org
Design of Nanosized Structures with Metal Cations
The interaction between phosphonates and metal cations can be harnessed to create well-defined nanosized structures. These can range from discrete molecular clusters to larger nanoparticles. The final structure is influenced by factors such as the nature of the phosphonate and the metal cation, the reaction conditions, and the stoichiometry of the reactants. For instance, the synthesis of thermo- and photoresponsive smart nanomaterials based on poly(diethyl vinyl phosphonate)-capped gold nanoparticles has been reported, showcasing the role of phosphonates in nanomaterial design. mdpi.com
There is currently no available research detailing the use of This compound in the design of nanosized structures with metal cations.
Supramolecular Polymerization and Self-Sorting
Supramolecular polymerization involves the assembly of monomeric units into polymeric chains through non-covalent interactions. Self-sorting is the spontaneous organization of different components in a mixture into distinct, well-defined supramolecular entities. While these are active areas of research within supramolecular chemistry, there is no specific information available on the involvement of This compound in supramolecular polymerization or self-sorting phenomena. Research in this area has focused on other types of molecules, such as the supramolecular binding of phosphonate dianions by nanojars. nih.govacs.orgacs.org
Role of Phosphonates in Surface Science and Adsorption Phenomena
The ability of phosphonates to adsorb onto surfaces is critical for many of their applications, particularly in the inhibition of mineral scale formation. This adsorption is driven by the interaction of the phosphonate groups with the surface of the material.
Mineral Scale Inhibition Mechanisms
Mineral scale, such as calcium carbonate, can cause significant problems in various industrial processes, including oil and gas production and water treatment. nih.gov Phosphonates are widely used as scale inhibitors. Their mechanism of action typically involves several steps:
Adsorption: The phosphonate molecules adsorb onto the active growth sites of the mineral crystals. mdpi.com
Crystal Growth Inhibition: By blocking these active sites, the phosphonates disrupt the crystal lattice formation, preventing further growth of the scale. mdpi.com
Crystal Morphology Modification: The adsorbed phosphonates can alter the shape of the crystals, making them less likely to adhere to surfaces and to each other. mdpi.com
Dispersion: Some phosphonates can also help to keep small scale particles suspended in the bulk solution, preventing their agglomeration and deposition. nih.gov
The effectiveness of a phosphonate as a scale inhibitor depends on factors such as its molecular structure, the pH of the solution, temperature, and the concentration of various ions in the water. mdpi.com While extensive research has been conducted on the scale inhibition mechanisms of various phosphonates, such as Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP), there is no specific information available in the scientific literature regarding the use or mechanism of This compound as a mineral scale inhibitor. A study on different phosphonate compounds as scale inhibitors indicated that compounds with one or two phosphonate groups showed no significant scale prevention characteristics, whereas those with three or more phosphonate groups were effective. researchgate.net
Corrosion Inhibition Studies
Phosphonates have emerged as highly effective corrosion inhibitors for a range of metals and alloys, most notably steel, particularly in acidic conditions. Their protective action is attributed to their capacity to adsorb onto the metal surface, creating a barrier film that impedes the corrosion process. This adsorption can happen through a competitive mechanism where phosphonate molecules displace corrosive ions, such as chlorides, from the metal's surface. mdpi.comsemanticscholar.org The resulting phosphonate layer can stabilize the metal; for instance, by fostering the formation of a more resilient ferrihydrite layer on steel. mdpi.com
The mechanism of inhibition is multifaceted, with phosphonates functioning as anodic, cathodic, or mixed-type inhibitors based on the specific compound and the nature of the corrosive environment. mdpi.com Some phosphonates primarily curb the anodic reaction (the dissolution of the metal), whereas others are more proficient at suppressing the cathodic reaction, like hydrogen evolution. mdpi.com The molecular structure of the phosphonate is a critical determinant of its inhibitory effectiveness. For example, research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives has indicated that the positioning of the methoxy (B1213986) group on the phenyl ring affects the inhibition efficiency. tulane.edu
Studies have also revealed that combining phosphonates with certain metal cations can synergistically improve corrosion inhibition. semanticscholar.org This is due to the formation of more durable and stable protective films on the metal surface. The efficacy of these phosphonate-based inhibitors is typically assessed using methods like weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to visually confirm the formation of the protective layer. tulane.edursc.org
Interactive Data Table: Corrosion Inhibition Efficiency of Select Phosphonates
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1) | Mild Steel | 1 M HCl | Not specified | rsc.org |
| Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate (APCI-2) | Mild Steel | 1 M HCl | Not specified | rsc.org |
| Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3) | Mild Steel | 1 M HCl | 96.9 | rsc.org |
| Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate (2-EHMAP) | Mild Steel | 1 M HCl & 0.5 M H2SO4 | High (specific % not provided) | tulane.edu |
| Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate (3-EHMAP) | Mild Steel | 1 M HCl & 0.5 M H2SO4 | Lower than 2-EHMAP | tulane.edu |
Functionalization of Substrates
Phosphonates serve as versatile agents for the functionalization of diverse substrates, such as silica-based materials. This modification endows the substrate with new characteristics, rendering it suitable for a variety of applications. A prevalent method is the covalent attachment of phosphonate groups to the material's surface. For example, mesoporous silica (B1680970) materials like KIT-6 can be functionalized with phosphonate groups to produce highly effective agents for the selective removal of radionuclides like uranium and thorium. rsc.org
The binding affinity of phosphonates to surfaces is also leveraged in creating materials for the immobilization of biomolecules. Surfaces modified with zirconium phosphonates have proven effective in immobilizing phosphopeptides and phosphate-tagged proteins. nih.gov This holds considerable promise for the creation of biosensors and other diagnostic instruments.
The synthetic methods for achieving this functionalization can differ. One common technique involves the reaction of a substrate's surface functional groups (e.g., amines) with a phosphorylating agent, which is then treated with a metal salt like zirconyl chloride to form a zirconium phosphonate layer. nih.gov It is worth noting, however, that studies suggest this process may also result in the formation of adsorbed zirconium oxide/hydroxide (B78521) species. nih.gov
Catalytic Applications of Phosphonate-Containing Systems
Phosphonate-containing systems, especially those incorporating zirconium, represent a prominent class of heterogeneous catalysts. Their broad utility in chemical transformations is a result of their distinct structural and chemical characteristics.
Zirconium Phosphonates as Heterogeneous Catalysts and Supports
Zirconium phosphonates (ZrPs) are exceptionally versatile materials in catalysis, serving as both catalysts in their own right and as stable supports for other catalytic agents. mdpi.comresearchgate.net Their significant chemical and thermal stability, whether in amorphous or crystalline states, makes them adaptable to a wide array of reaction conditions. researchgate.net The layered structure of many zirconium phosphonates offers a large surface area and a scaffold for attaching various organic functional groups, which permits the fine-tuning of the material's surface properties for targeted catalytic uses. researchgate.netresearchgate.net
The catalytic action of zirconium phosphonates is frequently linked to the existence of both Brønsted and Lewis acid sites. The P-OH groups on the surface contribute Brønsted acidity, while the Zr4+ centers function as Lewis acids. mdpi.com This dual acidity is beneficial for numerous catalytic reactions. Moreover, by integrating different organic moieties into the phosphonate structure, the hydrophobicity and porosity of the surface can be adjusted, which can improve the diffusion of reactants to the active sites and boost catalytic performance. mdpi.com
When used as catalyst supports, zirconium phosphonates provide excellent dispersion and stabilization for a variety of active catalytic species, from metal nanoparticles to organometallic complexes. mdpi.comresearchgate.net This immobilization simplifies the recovery and reuse of the catalyst, fostering more sustainable and economically viable chemical processes. mdpi.comresearchgate.net
Zirconium phosphonates are regarded as promising solid acid catalysts owing to their adjustable acidity, high stability, and tolerance to water. mdpi.com The co-existence of Brønsted (P-OH) and Lewis (Zr4+) acid sites enables them to catalyze a range of acid-driven transformations. mdpi.com The capacity to introduce both acidic and basic functionalities onto the phosphonate structure broadens their catalytic potential, allowing them to function as bifunctional acid-base catalysts. researchgate.net
A notable application in acid-base catalysis is the aza-Diels-Alder reaction, where zirconium hydrogen phosphate (B84403) alkyl and/or aryl phosphonates with high surface areas have been employed as heterogeneous Brønsted acid catalysts in aqueous environments. kuleuven.be The catalytic efficacy of these materials can be tailored by the preparation method, which influences their surface properties and acid-base characteristics. mdpi.com
Zirconium phosphonates are especially suitable for the transformation of biomass into valuable chemicals and biofuels. mdpi.comresearchgate.net Many biomass conversion processes are conducted at elevated temperatures and in aqueous solutions, conditions under which zirconium phosphonates demonstrate remarkable stability and water tolerance. mdpi.com The tunable acidity of these materials is vital for catalyzing various reactions in biomass valorization, including dehydration, hydrogenation, and condensation. mdpi.comresearchgate.netacs.org
For example, zirconium phosphate-based catalysts have been successfully utilized in the conversion of furfural, a key platform chemical derived from biomass, into furfuryl alcohol and other valuable compounds. acs.org The synergistic interaction between the metal centers and the acidic sites in modified zirconium phosphonates renders them highly effective for a variety of specific chemical transformations in biomass conversion. mdpi.com The incorporation of hydrophobic organic groups into the phosphonate structure can enhance the diffusion of organic reactants in aqueous media, thereby boosting catalytic activity. mdpi.com
Interactive Data Table: Zirconium Phosphonate Catalyzed Biomass Conversion
| Catalyst | Reactant | Product(s) | Key Findings | Reference |
| Zirconium Phosphate | Furfural | Furfuryl alcohol, dihydropyrimidinone, 2-(furan-2-ylmethylene)malononitrile | Excellent activity in transfer hydrogenation and multicomponent condensation reactions. | acs.org |
| Bifunctional Acid-Base Zirconium Phosphonate | Levulinic Acid | γ-valerolactone (GVL) | Selective production of GVL (98.2%) via catalytic transfer hydrogenation. | researchgate.net |
| Zirconium-doped phosphorus-containing carbon | Methanol (B129727) | Dimethyl ether (DME) | High stability and selectivity to DME at temperatures below 400 °C. | acs.org |
Zirconium phosphonates are also utilized as catalysts and supports in C-C coupling reactions, which are crucial transformations in organic synthesis. mdpi.comresearchgate.net Their capacity to stabilize catalytically active metal species, such as palladium, is central to their effectiveness in these reactions. The durable nature of the zirconium phosphonate support facilitates the recovery and reuse of the costly metal catalyst, offering a substantial benefit in the context of sustainable chemistry. mdpi.com
Although the search results provide a general overview of the application of zirconium phosphonates in C-C coupling reactions within broader reviews of their catalytic uses, specific examples detailing the performance of "this compound" within a zirconium phosphonate framework for such reactions are not explicitly detailed in the provided information. Nevertheless, the fundamental principles of employing such supports for immobilizing and stabilizing metal catalysts for reactions like Suzuki, Heck, and Sonogashira couplings are well-documented. mdpi.comresearchgate.net
Chiral Phosphonates in Asymmetric Catalysis
Phosphonates in Ligand Design for Metal Complexation
Phosphonates are effective ligands for metal complexation due to their ability to form strong, stable ionocovalent M-O-P bonds with a wide range of metals. researchgate.net This property makes them attractive for creating coordination polymers, catalysts, and functional materials. researchgate.netmdpi.com The phosphonate group can coordinate to metal centers in mono-, bi-, or tridentate modes, offering structural versatility. researchgate.net
By analogy, the 3-methoxyphenyl (B12655295) group in this compound could serve a similar stabilizing role if the compound were incorporated into a ligand structure. The oxygen atom of the methoxy group could potentially coordinate to the metal center, creating a chelating effect that enhances the stability and modifies the reactivity of the resulting metal complex. This makes phosphonates bearing methoxy-substituted aryl groups, such as this compound, interesting candidates for the design of novel, robust ligands for homogeneous catalysis.
Future Directions and Emerging Trends in Diethyl 3 Methoxyphenyl Phosphonate Research
Development of Novel Synthetic Pathways
While classical methods like the Michaelis-Arbuzov and Michaelis-Becker reactions remain fundamental for creating carbon-phosphorus bonds, the focus is shifting towards more sophisticated and efficient catalytic systems. researchgate.net A significant area of development is the refinement of palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which couples aryl halides with dialkyl phosphites. researchgate.netorganic-chemistry.org A "green" variation of the Hirao reaction using microwave irradiation has been shown to be effective for synthesizing arylphosphonates, with one study reporting a 79% yield for diethyl (3-methoxyphenyl)phosphonate. rsc.org
Future research will likely explore a broader range of catalysts and reaction conditions to improve yields, reduce reaction times, and expand substrate scope. Innovations include the use of photocatalytic methods, which can form C-P bonds under mild, visible-light conditions, and the application of arynes to circumvent the harsher conditions sometimes required in transition-metal-catalyzed processes. organic-chemistry.orgresearchgate.net Another promising route involves the activation of stable diethyl phosphonates with reagents like triflic anhydride, transforming them into electrophilic intermediates that can then react with various nucleophiles to form the desired product. nih.gov
| Synthetic Method | Key Features | Catalyst/Reagent Example | Reference |
| Hirao Reaction | Palladium-catalyzed cross-coupling of aryl halides and H-phosphonates. | Pd(OAc)₂ | rsc.org |
| Michaelis-Arbuzov | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net | Triethyl phosphite | researchgate.net |
| Photochemical Synthesis | C-P bond formation using visible light. | Photosensitizers | researchgate.net |
| Aryne Chemistry | Metal-free C-P bond formation. | o-(Trimethylsilyl)aryl triflates | organic-chemistry.org |
| Phosphonate (B1237965) Activation | Chemoselective activation for substitution with nucleophiles. | Triflic anhydride | nih.gov |
Exploration of New Reactivity Modes and Transformations
Research is expanding beyond the synthesis of this compound to explore its subsequent chemical transformations. A significant emerging trend is the deliberate activation of the phosphonate group itself to induce new reactivity. The use of triflic anhydride, for example, can convert a typically stable diethyl phosphonate into a highly reactive phosphonium (B103445) intermediate. nih.gov This allows for modular synthesis, where the ethoxy groups can be sequentially replaced by a wide array of oxygen, sulfur, nitrogen, and carbon nucleophiles, opening pathways to diverse phosphonylated derivatives such as phosphonamidates and phosphonothioates. nih.gov
Furthermore, the core structure of this compound can serve as a scaffold for building more complex molecules. The phosphonate moiety can act as a nucleophile in various reactions, though its reactivity can be modest without activation. acs.org Research into related phosphonate compounds shows potential for transformations like conversion to the corresponding phosphonic acids or the introduction of other functional groups to the molecule, such as through the alkylation of attached amino groups to form sulfonamides. semanticscholar.org The reactivity of the aromatic ring also presents opportunities for further functionalization, enabling the synthesis of a broader family of substituted phenylphosphonates.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
To meet the demands for rapid synthesis and screening, the integration of flow chemistry and automation is becoming a critical trend. Microfluidic reactors offer precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for exothermic reactions common in phosphonate synthesis. lew.ro This technology has been successfully applied to the synthesis of hydroxymethyl phosphonates, a related class of compounds, achieving high yields (>94%) and purities (>99%) in a continuous process. lew.ro Such systems reduce by-product formation, minimize waste, and can be scaled up by parallelization without the challenges of traditional batch reactor amplification. lew.ro
Microwave-assisted synthesis, another high-speed technique, has been effectively combined with flow systems. mdpi.com This approach can accelerate multicomponent reactions for producing heterocyclic phosphonates, allowing for scaled-up production with high throughput. mdpi.com The principles of automated synthesis, well-established in fields like peptide and oligonucleotide synthesis, are also being adapted for organophosphorus chemistry, enabling the rapid generation of compound libraries for screening and optimization. wikipedia.org
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of phosphonate compounds, thereby guiding experimental design. Density Functional Theory (DFT) is widely used to analyze structural and electronic properties. nih.gov These calculations can generate quantum descriptors (e.g., HOMO/LUMO energies, molecular electrostatic potential) that are used to build Quantitative Structure-Property Relationship (QSPR) models. nih.gov Such models can predict biological activity or toxicity, reducing the need for extensive experimental screening. nih.gov
Molecular modeling is also employed to understand reaction mechanisms and stereochemical outcomes. For instance, computational studies have been used to elucidate the noncovalent interactions that control enantioselectivity in asymmetric reactions involving phosphonates. acs.org By modeling the transition states of potential reactions, researchers can predict which catalysts or conditions will favor the desired product, accelerating the development of new synthetic methods. This synergy between in silico prediction and experimental validation is crucial for the rational design of novel phosphonate derivatives and their synthetic pathways. semanticscholar.org
Synergistic Applications in Multi-Component Systems and Complex Architectures
Diethyl phosphite, the precursor to this compound, is a valuable reagent in multicomponent reactions (MCRs). beilstein-journals.org MCRs allow for the construction of complex molecular architectures in a single, efficient step by combining three or more reactants. This approach is highly atom-economical and simplifies the synthesis of diverse heterocyclic phosphonates. mdpi.combeilstein-journals.org
Researchers have demonstrated the use of diethyl phosphite in three-component reactions with various aldehydes and amines to create complex structures like isoindolin-1-one-3-phosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org Microwave-assisted MCRs have been optimized for the synthesis of (chromenyl)phosphonates from salicylaldehydes, malononitrile, and diethyl phosphite, showcasing a rapid and efficient route to these complex molecules. mdpi.comresearchgate.net The ability of the phosphonate group to be incorporated into these intricate scaffolds highlights its utility in building molecules with potential applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Diethyl (3-Methoxyphenyl)phosphonate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation of 3-methoxybenzyl precursors with diethyl phosphite. Optimize yields by using anhydrous tetrahydrofuran (THF) as a solvent, triethylamine as a base, and maintaining temperatures between 0°C and room temperature. For example, similar phosphonates achieved >95% purity under these conditions, with reaction progress monitored via thin-layer chromatography (TLC) . Post-synthesis purification via column chromatography (ethyl acetate/petroleum ether eluent) effectively isolates the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should be analyzed?
- Methodological Answer :
- 31P NMR : A singlet near δ 20–30 ppm confirms the phosphorus environment .
- 1H NMR : Methoxy protons appear at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm, and ethoxy groups as quartets (δ ~1.3–4.1 ppm) .
- 13C NMR : Phosphonate carbons resonate at δ 60–65 ppm (ethoxy) and δ 115–160 ppm (aromatic carbons) . Cross-reference with structurally analogous compounds (e.g., diethyl (4-hydroxyphenyl)phosphonate) to validate assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical goggles, and a fume hood. In case of skin contact, wash immediately with water (≥15 minutes). Store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles (e.g., methoxy group orientation), and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). For example, in diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, X-ray data revealed a 29.91° twist in the nitro group relative to the benzene ring, critical for understanding steric effects in reactivity .
Q. What methodologies are recommended for assessing the neurotoxic potential and regulatory compliance of this compound in material science applications?
- Methodological Answer :
- Toxicological Screening : Conduct bacterial reverse mutation (Ames test) and in vitro mammalian cell micronucleus assays to evaluate genotoxicity .
- Regulatory Compliance : Follow EFSA guidelines for migration testing (e.g., LC–MS quantification of leachates) and apply the threshold of toxicological concern (TTC) for risk assessment .
Q. How can researchers address discrepancies in chromatographic and spectroscopic data when analyzing this compound reaction mixtures?
- Methodological Answer :
- Gas Chromatography (GC) : Resolve overlapping peaks using a 4-m column and validate with authentic standards. For example, diethyl phosphonate and methylphosphonate derivatives were distinguished via retention times (4–6 minutes) and corroborated by IR (4.15-µ band for phosphonate) .
- Data Cross-Validation : Combine NMR (e.g., absence of 31P signals for byproducts) and GC-MS to identify impurities (e.g., unreacted starting materials) .
Q. What strategies optimize the purification of this compound from complex reaction mixtures containing phosphorylated byproducts?
- Methodological Answer : Use gradient elution (petroleum ether to ethyl acetate) on silica gel columns. Monitor fractions via TLC (Rf ~0.5 in 1:1 ethyl acetate/petroleum ether) and confirm purity via 31P NMR. For persistent byproducts (e.g., diethyl phosphate), employ selective distillation (e.g., 94–95°C/21 mmHg) .
Q. How does the electronic environment of the phosphorus atom in this compound influence its reactivity in nucleophilic reactions?
- Methodological Answer : The methoxyphenyl group exerts an electron-withdrawing effect, increasing the electrophilicity of the phosphorus center (δP ~25 ppm in 31P NMR). This enhances reactivity in Michaelis-Arbuzov reactions, as evidenced by faster phosphorylation kinetics compared to alkyl-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
